2.6-Naphthalene disulfonic acid sodium salt
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Overview
Description
2,6-Naphthalene disulfonic acid sodium salt is an organic compound with the molecular formula C10H6(SO3Na)2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups attached to the naphthalene ring. This compound is highly water-soluble and is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
2,6-Naphthalene disulfonic acid sodium salt is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid or oleum at elevated temperatures. The reaction mixture is then quenched in water, and the disodium salt is precipitated by adding sodium chloride and sodium sulfate . Industrial production methods often involve the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
2,6-Naphthalene disulfonic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various oxidizing agents. For example, the compound can be oxidized to form naphthalene-2,6-dicarboxylic acid or reduced to form naphthalene-2,6-diamine . Substitution reactions often involve the replacement of the sulfonic acid groups with other functional groups, leading to the formation of a wide range of derivatives .
Scientific Research Applications
2,6-Naphthalene disulfonic acid sodium salt has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of dyes, pigments, and other organic compounds . In biology, it serves as a fluorescent tracer for studying the flow and transport of substances in aquatic systems . In medicine, it is used as an intermediate in the production of pharmaceuticals . Additionally, the compound is employed in the chemical industry as a tanning agent and in the production of azo-dyes .
Mechanism of Action
The mechanism of action of 2,6-Naphthalene disulfonic acid sodium salt involves its interaction with various molecular targets and pathways. For instance, it can undergo regioselective 1,2-dioxygenation, leading to desulfonation and catabolism to 5-sulfosalicylic acid . This process is facilitated by specific enzymes and microbial strains, such as Moraxella, which can degrade the compound and utilize it as a growth substrate . The compound’s high water solubility and stability under various conditions make it an effective tracer and intermediate in various chemical processes .
Comparison with Similar Compounds
2,6-Naphthalene disulfonic acid sodium salt is similar to other naphthalene sulfonates, such as 1,5-naphthalene disulfonic acid and 2,7-naphthalene disulfonic acid . it is unique in its specific substitution pattern, which imparts distinct chemical and physical properties. For example, 2,6-naphthalene disulfonic acid sodium salt has a higher solubility and different reactivity compared to its isomers . This uniqueness makes it particularly valuable in applications requiring specific chemical behavior and stability .
Properties
Molecular Formula |
C10H6Na2O4S2 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
disodium;naphthalene-2,6-disulfinate |
InChI |
InChI=1S/C10H8O4S2.2Na/c11-15(12)9-3-1-7-5-10(16(13)14)4-2-8(7)6-9;;/h1-6H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChI Key |
LSLKQCABUJNLGW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)[O-])C=C1S(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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